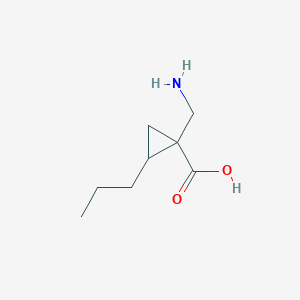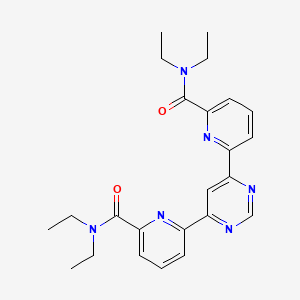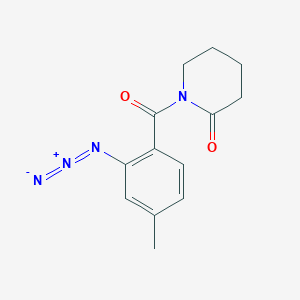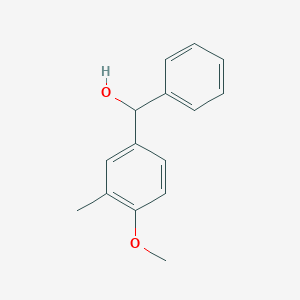
(4-Methoxy-3-methylphenyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-3-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 4-methoxy-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)(phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
- Dissolve 4-methoxy-3-methylbenzaldehyde in anhydrous ether.
- Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
(4-Methoxy-3-methylphenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Methoxy-3-methylphenyl)(phenyl)ketone.
Reduction: (4-Methoxy-3-methylphenyl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxy-3-methylphenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxy-3-methylphenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)methanol
- (3-Methylphenyl)methanol
- (4-Methoxy-3-methylbenzaldehyde)
Uniqueness
(4-Methoxy-3-methylphenyl)(phenyl)methanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
属性
CAS 编号 |
804499-51-2 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
(4-methoxy-3-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O2/c1-11-10-13(8-9-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3 |
InChI 键 |
JIURXQALUTZYIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



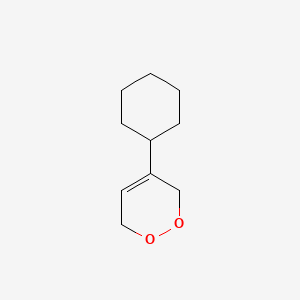

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)

![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)


![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
